2-Chloro-4,6-di-m-tolyl-1,3,5-triazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,6-bis(3-methylphenyl)-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3/c1-11-5-3-7-13(9-11)15-19-16(21-17(18)20-15)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJBXOPNDLZGDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=NC(=N2)Cl)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Solid State Characterization of 2 Chloro 4,6 Di M Tolyl 1,3,5 Triazine and Analogs
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. For 1,3,5-triazine (B166579) derivatives, this technique reveals critical details about molecular shape, crystal packing, and the non-covalent interactions that dictate the supramolecular architecture. While specific crystallographic data for 2-chloro-4,6-di-m-tolyl-1,3,5-triazine is not publicly available, extensive studies on its analogs provide a robust framework for understanding its likely solid-state behavior.
The conformation of substituted triazines is largely defined by the rotational orientation of the substituent groups relative to the central triazine ring. The 1,3,5-triazine ring itself is an extraordinary molecular fragment known for its planarity. chim.itresearchgate.net However, the rotation of aryl or amino substituents around the C(triazine)–N or C(triazine)–C bonds can lead to different stable conformations, or conformers.
In solution, many trisubstituted 1,3,5-triazines exist as a mixture of conformers, such as a symmetric "propeller" shape and various asymmetric forms. mdpi.com These conformations arise from restricted rotation around the bonds connecting the substituents to the triazine core. mdpi.com In the solid state, the molecule typically adopts a single, low-energy conformation that is "frozen" into the crystal lattice.
Table 1: Representative Dihedral Angles in Substituted Triazine Analogs
| Compound/Analog | Bond | Dihedral Angle (°) | Description |
|---|---|---|---|
| Trisubstituted Amino-Triazines | C(triazine)–N(amino) | Variable | Rotation around this bond leads to distinct symmetric and asymmetric conformers observable by dynamic NMR. mdpi.com |
| 2,4,6-triphenyl-1,3,5-triazine | C(triazine)–C(phenyl) | ~30-40° | The phenyl rings are typically twisted out of the plane of the triazine ring to minimize steric hindrance. |
Note: Data in this table is derived from general principles and findings from analogs, as specific data for this compound is not available.
Crystal engineering utilizes the concept of "supramolecular synthons," which are robust and predictable non-covalent interaction patterns that act as the building blocks of a crystal structure. nih.govresearchgate.netmdpi.com The 1,3,5-triazine core is a versatile platform for forming a variety of synthons due to its nitrogen atoms acting as hydrogen bond acceptors. researchgate.net
In amino-substituted triazines, for instance, N-H···N(triazine) hydrogen bonds are a dominant and recurring motif. chim.itnih.gov These interactions can lead to the formation of well-defined dimers, chains, or more complex networks that guide the assembly of molecules in the crystal. nih.gov The specific synthons that form can be influenced by the nature and position of other substituents on the triazine ring. chim.it The analysis of these synthons allows chemists to understand and even predict the resulting crystal packing, which can be categorized into general motifs such as columnar or layered structures. rsc.org
Note: This table is based on findings from various triazine analogs.
The stability and structure of molecular crystals are governed by a hierarchy of intermolecular interactions. While this compound lacks the strong N-H or O-H hydrogen bond donors found in amino or hydroxy analogs, its crystal structure would be stabilized by a combination of other non-covalent forces.
The most significant interactions would likely be:
C-H···N Interactions: Hydrogen atoms on the tolyl rings can form weak hydrogen bonds with the nitrogen atoms of the triazine rings of neighboring molecules.
C-H···Cl Interactions: The chlorine atom can act as a weak hydrogen bond acceptor, interacting with C-H groups from adjacent molecules. researchgate.net
π-π Stacking: The electron-deficient 1,3,5-triazine ring readily participates in stacking interactions with the electron-rich tolyl rings of adjacent molecules. researchgate.net This is a crucial interaction for the packing of many aromatic triazine compounds.
C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic C-H groups can interact with the π-electron clouds of the tolyl or triazine rings.
These varied and directional interactions collectively determine the final three-dimensional arrangement of the molecules in the crystal lattice.
Advanced Spectroscopic Characterization
Spectroscopic methods provide complementary information to diffraction techniques, confirming molecular structure and offering insight into conformational dynamics in solution.
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure of synthesized triazine derivatives. The chemical shifts (δ) of the protons and carbon atoms are highly sensitive to their local electronic environment.
For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the m-tolyl groups and a singlet for the methyl protons. The ¹³C NMR spectrum would show characteristic signals for the carbons of the triazine ring, which are highly deshielded, as well as signals for the tolyl carbons. Dynamic NMR studies on related compounds have also been used to investigate the energy barriers associated with restricted bond rotation and to characterize different conformers present in solution. mdpi.com
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Triazine Analogs
| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Compound Analog |
|---|---|---|---|
| ¹³C | C(triazine) | 170 - 175 | 2,4,6-Triphenyl-1,3,5-triazine mdpi.com |
| ¹³C | C(aromatic) | 125 - 140 | 2,4,6-Triphenyl-1,3,5-triazine mdpi.com |
| ¹³C | C(methoxy) | ~55 | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) |
| ¹H | H(aromatic) | 7.0 - 8.8 | Derivatives of 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) rsc.org |
| ¹H | H(methoxy) | ~3.8 - 4.1 | 2-Chloro-4,6-dimethoxy-1,3,5-triazine |
Note: Data compiled from various analogs. Solvent and specific substitution pattern can influence exact chemical shifts.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also provide information about molecular symmetry and conformation. The spectra of 1,3,5-triazine derivatives are characterized by several strong and distinct bands.
Key vibrational modes for this compound and its analogs include:
Triazine Ring Vibrations: The in-plane stretching vibrations of the C=N bonds within the triazine ring typically appear as very strong bands in the IR spectrum between 1500 and 1600 cm⁻¹. mdpi.com
Ring Breathing Mode: A fully symmetric "breathing" mode of the triazine ring, which involves the entire ring expanding and contracting, is characteristically observed as a strong band in the Raman spectrum around 990-1000 cm⁻¹. mdpi.com
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the tolyl rings appear in the 1400-1610 cm⁻¹ region.
C-Cl Stretching: The vibration of the carbon-chlorine bond is expected at lower frequencies.
Out-of-Plane Bending: A medium-to-strong band in the IR spectrum around 800 cm⁻¹ is often attributed to an out-of-plane bending vibration of the substituted 1,3,5-triazine ring. nih.gov
Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for the 1,3,5-Triazine Core and Analogs
| Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopy | Intensity | Compound Analog |
|---|---|---|---|---|
| Aromatic C=C Stretching | 1600 - 1605 | Raman | Very Strong | 2,4,6-Triphenyl-1,3,5-triazine mdpi.com |
| Triazine C=N Stretching | 1506 - 1515 | IR | Very Strong | 2,4,6-Triphenyl-1,3,5-triazine mdpi.com |
| Triazine Ring Breathing | 990 - 992 | Raman | Weak to Strong | 2,4,6-Triphenyl-1,3,5-triazine mdpi.com |
Note: Intensities and exact positions depend on the specific compound and its physical state.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is a cornerstone analytical technique for the structural elucidation of novel compounds, providing critical information on molecular weight and fragmentation patterns. For this compound and its analogs, mass spectrometry confirms the molecular identity and offers insights into the stability and bonding of the triazine core and its substituents.
Molecular Weight Determination
The nominal molecular weight of this compound (C₁₇H₁₄ClN₃) is 295.77 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) provides a more precise measure of the compound's mass, allowing for the determination of its elemental composition. For the closely related analog, 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine, the computed monoisotopic mass is 295.0876252 Da. nih.gov It is expected that this compound would exhibit a very similar high-resolution mass.
In mass spectrometry, the molecule is ionized, and various adducts can be formed. The predicted collision cross-section data for different adducts of the p-tolyl analog provide a reference for what can be expected for the m-tolyl isomer.
Table 1: Predicted Collision Cross Section Data for 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine Adducts
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 296.09490 | 168.6 |
| [M+Na]⁺ | 318.07684 | 179.7 |
| [M-H]⁻ | 294.08034 | 174.4 |
| [M+NH₄]⁺ | 313.12144 | 180.7 |
| [M+K]⁺ | 334.05078 | 171.8 |
| [M+H-H₂O]⁺ | 278.08488 | 157.7 |
| [M+HCOO]⁻ | 340.08582 | 184.2 |
| [M+CH₃COO]⁻ | 354.10147 | 179.9 |
| [M+Na-2H]⁻ | 316.06229 | 174.0 |
| [M]⁺ | 295.08707 | 171.0 |
| [M]⁻ | 295.08817 | 171.0 |
Predicted data from PubChemLite for the p-tolyl isomer. uni.lu
Fragmentation Pattern Elucidation
Studies on various 6-substituted 2,4-bis(arylamino)-s-triazines have shown that their mass spectra are often characterized by intense molecular ion peaks, indicating a stable ring system. capes.gov.br The fragmentation is typically dominated by the loss of substituents from the triazine core. capes.gov.br For chlorodiaminotriazines, a primary fragmentation channel involves the cleavage of the chlorine atom. researchgate.net
Based on these general principles observed in related structures, a probable fragmentation pattern for this compound can be proposed:
Molecular Ion Peak: The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z 295, with the characteristic isotopic pattern for a molecule containing one chlorine atom.
Loss of Chlorine: A significant fragment would likely correspond to the loss of a chlorine radical, resulting in a fragment ion ([M-Cl]⁺) at m/z 260.
Loss of Methyl Group: Fragmentation of the tolyl substituents could occur through the loss of a methyl radical (•CH₃), leading to a fragment at m/z 280 ([M-CH₃]⁺). Subsequent loss of the second methyl group could also be observed.
Tolyl Group Cleavage: Cleavage of a tolyl group could result in a fragment ion.
Triazine Ring Fragmentation: While the triazine ring is relatively stable, at higher energies, fragmentation of the ring itself can occur, leading to various smaller charged species.
Based on a thorough review of the available scientific literature, there is currently no specific published research data focusing on the detailed electronic and spectroscopic properties of This compound that aligns with the requested article structure.
Computational studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) provide valuable insights into the molecular properties outlined in the request, such as ground state geometries, frontier molecular orbitals, electronic transitions, and photoluminescence. However, such analyses have been performed on other derivatives of 1,3,5-triazine, and these findings cannot be accurately extrapolated to the specific di-m-tolyl isomer requested.
Therefore, it is not possible to generate a scientifically accurate article with the required data tables and detailed research findings for "this compound" at this time.
Electronic Structure and Spectroscopic Properties of 2 Chloro 4,6 Di M Tolyl 1,3,5 Triazine
Theoretical Investigations of Excited State Properties via Time-Dependent DFT (TDDFT)
Singlet-Triplet Energy Gap (ΔE_ST) Calculations in Related Triazine-Based Emitters
The energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is a critical parameter for materials used in Thermally Activated Delayed Fluorescence (TADF) applications, such as Organic Light-Emitting Diodes (OLEDs). A small ΔE_ST allows for efficient reverse intersystem crossing (rISC) from the triplet to the singlet state, harvesting triplet excitons and enhancing device efficiency. In donor-acceptor (D-A) type molecules, where the triazine core often acts as the acceptor, the ΔE_ST can be minimized by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comresearchgate.net This separation reduces the electron exchange energy, which is a primary contributor to the singlet-triplet splitting. researchgate.net
Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in predicting and understanding the ΔE_ST in these emitters. researchgate.net For instance, calculations on various diazine-based D-A-D type molecules have shown that the ΔE_ST can be effectively fine-tuned by modifying the linking positions of the donor units on the acceptor core. researchgate.net This strategic modification alters the HOMO-LUMO overlap, directly impacting the energy gap. Emitters designed with a significant twist angle between the donor and acceptor moieties often exhibit smaller ΔE_ST values. st-andrews.ac.uk
Research has yielded several triazine-based TADF emitters with exceptionally small singlet-triplet energy gaps, facilitating high quantum efficiencies in OLEDs.
| Emitter | ΔE_ST (eV) | Key Structural Feature |
| CzT | 0.07 | Carbazole (B46965) donor linked to a triazine acceptor. mdpi.com |
| 3ACR-TRZ | 0.015 | Increased number of acridine donor molecules. mdpi.com |
| BTAcTRZ | 0.02 | Rigid benzothiophene–acridine donor with a triazine acceptor. mdpi.com |
| TmCzTRZ | 0.07 | HOMO distributed over three carbazole donors. st-andrews.ac.uk |
Influence of Aryl Substitution on Electronic and Optical Properties
The substitution of aryl groups on the 1,3,5-triazine (B166579) core profoundly influences the molecule's electronic structure and resulting optical characteristics. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby tuning the absorption and emission properties of the compound. publish.csiro.aumdpi.com
Effects of Electron-Donating and Electron-Withdrawing Groups on Aromaticity and Electron Delocalization
Aryl substituents modify the electron density of the triazine ring system. Electron-donating groups (EDGs), such as the methyl groups on the tolyl rings of 2-Chloro-4,6-di-m-tolyl-1,3,5-triazine, increase the electron density of the π-conjugated system through inductive and resonance effects. wikipedia.orglibretexts.org This increased electron density makes the aromatic system more nucleophilic. wikipedia.org
Correlation between Substituent Electronic Nature and Spectroscopic Shifts
There is a direct correlation between the electronic properties of the aryl substituents and the observed spectroscopic behavior of triazine derivatives. The energy of the π-π* electronic transition is particularly sensitive to these effects. nih.gov
Attaching electron-releasing groups to the periphery of a triphenyl-triazine core leads to a bathochromic (red) shift in the lowest-energy absorption band. mdpi.com This shift occurs because EDGs raise the energy of the HOMO more than the LUMO, reducing the HOMO-LUMO gap and thus the energy required for electronic excitation. This trend is clearly observed when comparing a series of 2,4,6-triphenyl-s-triazines with increasingly powerful electron-releasing para-substituents, where a distinct red-shift is seen. mdpi.com In contrast, EWGs tend to lower the energy of the LUMO, which can also lead to changes in the absorption spectra. The specific shift depends on the relative stabilization of the HOMO and LUMO. publish.csiro.au
| Compound Series | Substituent Change | Observed Spectroscopic Shift |
| 2,4,6-triphenyl-s-triazines | Increasing electron-releasing nature of para-substituents | Bathochromic (red) shift of the first absorption peak. mdpi.com |
| Benzo[e] mdpi.comst-andrews.ac.ukacs.orgtriazines | Various C(3) substituents | Significant effect on the π-π*(1) transition energy. nih.gov |
Electrochemical Characterization (e.g., Cyclic Voltammetry) to Probe Redox Behavior
Electrochemical methods, particularly cyclic voltammetry (CV), are essential for investigating the redox properties of triazine compounds. CV provides information about the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively. The triazine ring is inherently electron-deficient, making its derivatives susceptible to reduction. nih.gov
CV studies on triazine-based compounds reveal their redox behavior. For example, an electrochemical study of various triazines in dimethylformamide showed that compounds containing a thiol group exhibited two distinct cathodic (reduction) peaks, while a derivative without this group showed different behavior. researchgate.net The potentials of these peaks provide insight into the stability of the resulting radical anions.
| Compound | Technique | Key Findings |
| Thiol-containing triazines | Cyclic Voltammetry | Displayed two distinct cathodic peaks, indicating a two-step reduction process. researchgate.net |
| pOMeAni | Cyclic Voltammetry | Showed reduction peaks at 0.90 V and 0.02 V and oxidation peaks at 2.43 V, 0.95 V, and 0.12 V (vs Li/Li+). acs.org |
| pOMe2CN | Cyclic Voltammetry | Nitrile substitution did not significantly impact redox potentials but improved Li+ storage capacity. acs.org |
Table of Mentioned Compounds
| Abbreviation / Name | Full Chemical Name |
| CzT | 9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9'-phenyl-9H,9'H-3,3'-bicarbazole |
| 3ACR-TRZ | 2,4,6-tris(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-1,3,5-triazine |
| BTAcTRZ | 13-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-5,5-dimethyl-5,13-dihydrobenzo st-andrews.ac.ukacs.orgthieno[3,2-c]acridine |
| TmCzTRZ | Not fully specified in source |
| pOMeAni | Not fully specified in source |
| pOMe2CN | Not fully specified in source |
Reactivity and Reaction Mechanisms of 2 Chloro 4,6 Di M Tolyl 1,3,5 Triazine
Detailed Mechanisms of Nucleophilic Aromatic Substitution (SNAr) at the Chlorinated Position
The substitution of the chlorine atom on the 2-Chloro-4,6-di-m-tolyl-1,3,5-triazine backbone proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism. This pathway is typical for electron-poor aromatic and heteroaromatic systems.
The SNAr reaction of chlorotriazines is broadly accepted to proceed through a stepwise addition-elimination pathway . This mechanism involves two distinct steps:
Nucleophilic Attack: The incoming nucleophile (Nu⁻) attacks the electrophilic carbon atom bonded to the chlorine. This leads to the formation of a tetrahedral, negatively charged intermediate, often referred to as a Meisenheimer complex. The aromaticity of the triazine ring is temporarily broken in this high-energy intermediate.
Leaving Group Elimination: The intermediate rapidly rearomatizes by expelling the chloride ion (Cl⁻), which is a good leaving group, to yield the final substituted product.
While the stepwise mechanism is dominant for most nucleophiles, some studies on other triazine systems have explored the possibility of a concerted pathway , where the bond-forming and bond-breaking events occur simultaneously through a single transition state. acs.org For 5-bromo-1,2,3-triazines reacting with phenols, a concerted SNAr mechanism was suggested by DFT calculations. acs.org However, for the 1,3,5-triazine (B166579) core, particularly with good leaving groups like chloride, the stepwise mechanism is the generally accepted model.
Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), reveals that the formation of the Meisenheimer intermediate is the rate-limiting step and corresponds to the highest energy barrier in the reaction coordinate. wuxiapptec.com The transition state leading to this intermediate involves significant charge separation and re-hybridization of the carbon atom from sp² to sp³.
Kinetic studies on the sequential substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) provide foundational insights applicable to this compound. The reactivity of the chlorine atoms on cyanuric chloride decreases with each successive substitution. mdpi.comresearchgate.net This is because the first and second nucleophiles (in this case, the tolyl groups) are generally more electron-donating than the chlorine they replace, which reduces the electrophilicity of the remaining carbon-chlorine bonds.
For this compound, the rate of substitution of the final chlorine atom is slower than the substitution of the second chlorine on 2,4-dichloro-6-m-tolyl-1,3,5-triazine. The rate-determining step in these reactions is typically the initial nucleophilic attack to form the tetrahedral intermediate. nih.gov Kinetic studies on related systems have shown that the reaction rate is dependent on the concentrations of both the triazine substrate and the incoming nucleophile. nih.gov
In some cases, particularly with highly reactive nucleophiles, the breakdown of the Meisenheimer intermediate can become rate-limiting, although this is less common. nih.gov
Several factors critically influence the rate and outcome of the SNAr reaction at the chlorinated position.
Nature of the Incoming Nucleophile: The nucleophilicity of the attacking species is paramount. Generally, "softer" nucleophiles with higher polarizability react more readily with the "soft" electrophilic carbon of the triazine. nih.gov The reactivity order is often dependent on specific reaction conditions, but a general trend for chlorotriazines is:
Thiols (sulfur nucleophiles) are highly reactive.
Amines (nitrogen nucleophiles) are also very effective. semanticscholar.org
Alcohols and phenols (oxygen nucleophiles) typically require a base to form the more nucleophilic alkoxide or phenoxide ion. nih.gov
Studies on related systems show that highly polarizable nucleophiles like the azide (B81097) ion (N₃⁻) can be more reactive than less polarizable but more basic nucleophiles like hydroxide (B78521) (OH⁻). nih.gov
Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), acetone, and tetrahydrofuran (B95107) (THF) are commonly used as they can solvate the transition state and intermediates effectively. acs.orgsemanticscholar.orgnih.gov The hydrogen bond basicity of the solvent can also influence selectivity in some cases. acs.org
Temperature Control: Temperature is a crucial tool for controlling selectivity in sequential substitutions, especially starting from cyanuric chloride where the first substitution is often done at 0°C, the second at room temperature, and the third requires heating. nih.govresearchgate.net For this compound, which already has two substituents, the reaction temperature required to displace the final chlorine will depend on the nucleophile's reactivity, with stronger nucleophiles reacting at lower temperatures and weaker ones requiring more vigorous conditions, such as reflux. mdpi.com
Synthetic Transformations of the Aryl-Substituted Triazine Core
The single chloro-substituent on this compound serves as a versatile handle for introducing a wide array of functional groups, allowing for the synthesis of diverse, highly substituted triazine derivatives.
Further Functionalization of the Remaining Chloro Position with Diverse Nucleophiles (e.g., oxygen, sulfur, nitrogen nucleophiles)
The remaining chlorine atom can be readily displaced by a variety of nucleophiles, leading to symmetrically or asymmetrically substituted triazines. nih.gov This reaction is the cornerstone of creating functional triazine-based molecules.
Oxygen Nucleophiles: Alcohols and phenols react, typically in the presence of a base like N,N-Diisopropylethylamine (DIEA) or potassium carbonate, to form ethers. nih.gov Carboxylic acids can also be used to form acyloxy-triazines, which are highly activated esters useful in peptide synthesis.
Sulfur Nucleophiles: Thiols are potent nucleophiles that react readily with the chlorotriazine to form thioethers, often under mild conditions. mdpi.com
Nitrogen Nucleophiles: A wide range of primary and secondary amines, including alkylamines, anilines, and heterocyclic amines, can be used to synthesize amino-substituted triazines. mdpi.comsemanticscholar.org These reactions often proceed smoothly, sometimes requiring elevated temperatures for less reactive or sterically hindered amines. mdpi.com
Table 1: Examples of Nucleophilic Substitution on Di-Substituted Chlorotriazines
Investigation of Selective Modifications on the Tolyl Groups
While the primary reactive site is the C-Cl bond, modifications to the peripheral tolyl groups represent an alternative strategy for elaborating the molecular structure. This area is less explored than direct substitution on the triazine core. The electron-withdrawing nature of the diaryl-triazine core deactivates the tolyl rings towards standard electrophilic aromatic substitution (e.g., nitration, halogenation).
Potential transformations could include:
Benzylic Oxidation: The methyl groups of the tolyl substituents could potentially be oxidized to carboxylic acids or alcohols under strong oxidizing conditions, although this may compete with the degradation of the triazine ring itself.
Benzylic Halogenation: Free-radical halogenation (e.g., using N-bromosuccinimide) could functionalize the methyl groups, installing a handle for further nucleophilic substitution.
Late-stage functionalization (LSF) of complex molecules is a growing field in organic synthesis, but its application to the tolyl groups on a triazine scaffold is not well-documented. nih.gov Developing selective methods to modify these peripheral aryl groups while preserving the central heterocyclic core remains a synthetic challenge and an area for future investigation.
Table of Mentioned Compounds
Organometallic Reactions for Post-Synthetic Derivatization
The chlorine atom on the this compound is readily displaced through various palladium-catalyzed cross-coupling reactions. These methods are powerful tools for post-synthetic derivatization, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the triazine core. By analogy with other 2-chloro-4,6-disubstituted-1,3,5-triazines, a range of organometallic reagents can be employed to introduce diverse functional groups. usu.eduresearchgate.net
Key organometallic reactions applicable for the derivatization of this compound include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chlorotriazine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to form biaryl linkages. For instance, the coupling of 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) with phenylboronic acid, catalyzed by a palladium complex, yields 2,4,6-triphenyl-1,3,5-triazine. researchgate.net A similar outcome is expected for the di-m-tolyl analogue.
Sonogashira Coupling: To introduce alkynyl substituents, the Sonogashira coupling is employed. wikipedia.orglibretexts.org This reaction couples the chlorotriazine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org Sequential Sonogashira reactions on dichlorotriazine derivatives have been used to create both symmetric and unsymmetric alkynyl-1,3,5-triazines, demonstrating the viability of this method for mono-chloro substrates. researchgate.net
Stille Coupling: This reaction utilizes an organostannane (organotin) reagent to transfer an organic group to the triazine ring, mediated by a palladium catalyst. wikipedia.orglibretexts.org Stille reactions are known for their tolerance of a wide variety of functional groups. thermofisher.com The reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) with various organostannanes has been shown to produce the corresponding 2-alkyl- or 2-aryl-triazines in good yields. researchgate.net
Negishi Coupling: In a Negishi coupling, an organozinc reagent is used as the coupling partner with the chlorotriazine. nih.govorganic-chemistry.org This reaction is also catalyzed by palladium or nickel complexes. The utility of Negishi coupling has been demonstrated for various heterocyclic chlorides and organozinc reagents, suggesting its applicability for derivatizing this compound. researchgate.netresearchgate.net
Grignard Reagents: Direct reaction with Grignard reagents (organomagnesium halides) in the presence of a suitable catalyst can also be used to form C-C bonds. Palladium- or nickel-catalyzed processes have proven effective in the alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine with Grignard reagents. researchgate.net
Table 1: Overview of Organometallic Reactions for Derivatization
| Reaction Type | Organometallic Reagent | Typical Catalyst | Resulting Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | 2-Aryl/Vinyl-4,6-di-m-tolyl-1,3,5-triazine |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | 2-Alkynyl-4,6-di-m-tolyl-1,3,5-triazine |
| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 2-Alkyl/Aryl/Vinyl-4,6-di-m-tolyl-1,3,5-triazine |
| Negishi | Organozinc Halide (R-ZnX) | Pd(dba)₂ + Ligand (e.g., PCyp₃) | 2-Alkyl/Aryl-4,6-di-m-tolyl-1,3,5-triazine |
| Grignard Coupling | Grignard Reagent (R-MgX) | NiCl₂(dppp) or Pd Catalyst | 2-Alkyl/Aryl-4,6-di-m-tolyl-1,3,5-triazine |
Hydrolytic Stability and Degradation Pathways under Various Conditions
The hydrolytic stability of this compound is a critical parameter, particularly in contexts involving aqueous media. Like many chlorotriazine derivatives used as pesticides or chemical intermediates, its persistence is highly dependent on the pH of the environment. missouri.eduufl.edu
The primary degradation pathway is nucleophilic substitution of the chlorine atom by a hydroxyl group, a process known as hydrolysis. This reaction converts the chlorotriazine into its corresponding hydroxy derivative, 2-hydroxy-4,6-di-m-tolyl-1,3,5-triazine (which exists in tautomeric equilibrium with the triazinone form).
The rate of this hydrolysis is significantly influenced by pH:
Acidic Conditions (pH < 7): Under acidic conditions, the triazine ring can become protonated. This protonation can, in some cases, retard the rate of acid-catalyzed hydrolysis compared to other acyl compounds. nih.gov However, for many chlorotriazines, hydrolysis still proceeds, albeit often slower than under alkaline conditions.
Neutral Conditions (pH ≈ 7): At neutral pH, the hydrolysis rate is generally slow.
Alkaline Conditions (pH > 7): The compound is most susceptible to degradation under alkaline conditions. umass.eduksu.edu The rate of alkaline hydrolysis increases dramatically with rising pH; for many pesticides, the rate of hydrolysis increases by a factor of 10 for each pH unit increase. usu.edumissouri.edu This rapid breakdown is due to the increased concentration of the hydroxide ion (OH⁻), a strong nucleophile that readily attacks the electrophilic carbon of the C-Cl bond.
If the tolyl groups were also susceptible to hydrolysis under harsh conditions, further degradation could eventually lead to the formation of 2,4,6-trihydroxy-1,3,5-triazine, commonly known as cyanuric acid. wikipedia.org
Table 2: Predicted Hydrolytic Degradation of this compound
| Condition | Relative Stability | Primary Degradation Product | Mechanism |
|---|---|---|---|
| Acidic (pH 4-6) | Relatively Stable | 2-Hydroxy-4,6-di-m-tolyl-1,3,5-triazine | Acid-catalyzed hydrolysis |
| Neutral (pH 7) | High | Minimal degradation | Slow nucleophilic substitution by H₂O |
| Alkaline (pH > 8) | Low / Unstable | 2-Hydroxy-4,6-di-m-tolyl-1,3,5-triazine | Base-catalyzed hydrolysis (SNAr) |
Supramolecular Chemistry and Self Assembly of 1,3,5 Triazine Derivatives
Design Principles for Triazine-Based Supramolecular Architectures
The design of supramolecular structures using 1,3,5-triazine (B166579) derivatives is governed by a set of core principles. The triazine ring itself is a planar, electron-deficient aromatic system, making it an excellent platform for a variety of non-covalent interactions. The key to creating specific architectures lies in the strategic functionalization of the triazine core.
The most common precursor for these materials is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which allows for the sequential and controlled substitution of its three chlorine atoms with a wide range of nucleophiles. researchgate.net This step-wise reactivity, which can be controlled by temperature, enables the synthesis of molecules with precisely defined patterns of substituents. frontiersin.org These substituents are chosen to introduce specific, directional interactions—such as hydrogen bond donors/acceptors or groups capable of π-stacking—which guide the self-assembly process. By carefully selecting the linking units and peripheral groups attached to the triazine core, chemists can direct the formation of everything from simple dimers to complex, multi-component assemblies. nih.gov
Role of 2-Chloro-4,6-di-m-tolyl-1,3,5-triazine as a Supramolecular Building Block
This compound is a prime candidate for a supramolecular building block. Its structure is inherently asymmetric, featuring two m-tolyl groups and one chlorine atom. This arrangement provides a combination of interaction sites that can be exploited for directed self-assembly. The chlorine atom offers a site for halogen bonding and is also a reactive handle for further functionalization, while the tolyl groups provide opportunities for π-π and CH-π interactions and introduce significant steric influence that can dictate packing arrangements.
The self-assembly of triazine-based systems is directed by a concert of non-covalent forces. The structure of this compound suggests it can participate in several key interactions:
Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the nitrogen atoms of the triazine ring are effective hydrogen bond acceptors. They can readily interact with co-molecules or solvents that possess N-H or O-H groups, an interaction fundamental to the formation of many triazine-based assemblies. nih.gov
Halogen Bonding: The chlorine atom on the triazine ring is an electrophilic region (a σ-hole) capable of forming a halogen bond with a Lewis basic site, such as a lone pair on a nitrogen or oxygen atom. This highly directional interaction is a powerful tool in crystal engineering for controlling the orientation of molecules within a lattice.
π-π Stacking: The electron-deficient 1,3,5-triazine core can engage in strong π-π stacking interactions with electron-rich aromatic systems. The molecule's own m-tolyl groups can also participate in these interactions, either with other tolyl groups (in a parallel-displaced or T-shaped arrangement) or with the triazine rings of adjacent molecules. researchgate.net
CH-π Interactions: These interactions occur between a C-H bond and the face of an aromatic π-system. In this compound, the methyl (CH3) and aromatic C-H bonds of the tolyl groups can act as donors, interacting with the π-electron clouds of the triazine or tolyl rings of neighboring molecules. These interactions, often working in concert with others, play a significant role in stabilizing the final three-dimensional structure. nih.gov
Table 1: Key Non-Covalent Interactions in Triazine-Based Assemblies
| Interaction Type | Donor Group (Example) | Acceptor Group (Example) | Typical Role in Assembly |
|---|---|---|---|
| Hydrogen Bonding | Amine (N-H), Alcohol (O-H) | Triazine Nitrogen (N) | Directing intermolecular connectivity |
| Halogen Bonding | C-Cl, C-I | Nitrogen, Oxygen | Providing directionality and structural control |
| π-π Stacking | Phenyl, Tolyl rings | Triazine ring, Phenyl rings | Stabilizing stacked columnar or layered structures |
| CH-π Interactions | Methyl C-H, Aromatic C-H | Triazine/Tolyl π-system | Fine-tuning molecular packing and conformation |
The strategic placement of recognition sites on triazine derivatives can lead to the formation of predictable supramolecular structures. Research on related s-triazine derivatives has shown that they can form intriguing and unique molecular duplexes, which are stabilized by a cooperative array of NH···N, CH···O, and CH···π interactions. nih.gov Although this compound lacks the N-H donors to form these exact duplexes, its potential for further reaction at the chlorine site allows for the introduction of such functionalities.
By replacing the chlorine with a group capable of self-complementary hydrogen bonding, linear oligomeric tapes could be formed. Furthermore, the triazine core itself is a natural branching point. Using it as a central scaffold, divergent synthesis strategies can produce branched architectures and dendrimers. nih.govmdpi.com
The 1,3,5-triazine unit is a highly effective and widely used component in the construction of macrocycles and dendrimers. nih.govnih.gov The synthesis of these complex architectures typically begins with cyanuric chloride, leveraging its three reactive sites. tcu.edu
Macrocycles: Triazine-based macrocycles are synthesized by reacting a dichlorotriazine derivative with a long, flexible diamine or diol linker, leading to a ring-closing reaction. These macrocycles can act as hosts for smaller guest molecules. psu.edu
Dendrimers: Dendrimers are perfectly branched, tree-like macromolecules. Triazine serves as an ideal core or branching unit. In a divergent approach, successive generations of monomers (e.g., diamines) are added to the triazine core, rapidly building a large, complex structure with a high number of surface functional groups. mdpi.com The compound this compound could serve as a precursor to a generation-0 dendron, where the chlorine is substituted to attach it to a larger core or to begin the branching process.
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the encapsulation of one molecule (the guest) within another (the host). The internal cavities of dendrimers and the rings of macrocycles built from triazine units can serve as binding sites for suitable guests. mdpi.comnih.gov The recognition is driven by a combination of size/shape complementarity and non-covalent interactions between the host and guest.
Crystallographic Insights into Supramolecular Organization
Single-crystal X-ray diffraction is the definitive method for understanding how molecules organize in the solid state. While the crystal structure for this compound is not publicly documented in the search results, analysis of closely related compounds provides valuable insights into the expected structural features.
For example, the crystal structure of 6-Chloro-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine reveals that the packing is stabilized by a combination of N—H···N hydrogen bonds, C—H···π interactions, and π–π stacking with a centroid-to-centroid distance of 3.763 Å. researchgate.net Another related structure, 2-Chloro-4,6-dimorpholino-1,3,5-triazine, crystallizes in the monoclinic space group Cc. nih.gov
It is highly probable that this compound would also pack in a way that maximizes stabilizing non-covalent interactions, with the bulky m-tolyl groups sterically influencing the final arrangement, likely leading to offset π-stacking and a complex three-dimensional network stabilized by weak C-H···N and potential C-Cl···π halogen bonds.
Table 2: Crystallographic Data for an Analogous Compound: 2-Chloro-4,6-dimorpholino-1,3,5-triazine
| Parameter | Value |
|---|---|
| Chemical Formula | C11H16ClN5O2 |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 23.081 |
| b (Å) | 4.5554 |
| c (Å) | 13.069 |
| β (˚) | 108.741 |
| **Volume (ų) ** | 1301.3 |
| Reference | nih.gov |
Note: This data is for a structurally related compound and is presented for illustrative purposes.
Application As a Building Block in Advanced Materials Science
Covalent Triazine Frameworks (CTFs) and Porous Organic Polymers
Covalent triazine frameworks (CTFs) are a class of porous organic polymers (POPs) that have garnered significant attention for their exceptional stability and versatile applications. rsc.org These materials are constructed from organic monomers linked by strong covalent bonds, featuring triazine rings as key structural units. rsc.org
The synthesis of CTFs can be achieved through various methods, including ionothermal trimerization, superacid-catalyzed condensation, and Friedel-Crafts reactions. rsc.orgacs.org A common strategy involves the polymerization of aromatic nitrile-containing monomers or the reaction of triazine-based precursors like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with aromatic linkers. researchgate.netnih.gov For instance, a covalent triazine-based framework can be prepared via a Friedel-Crafts polymerization reaction between cyanuric chloride and an aromatic compound such as N,N′-diphenyl-N,N′-di(m-tolyl)benzidine, catalyzed by an acid. researchgate.net This process results in a highly cross-linked, three-dimensional network.
The structural features of these frameworks are defined by the geometry of the monomers. The use of rigid, planar triazine units results in materials with permanent porosity and high specific surface areas. acs.org The resulting CTFs are typically amorphous or semi-crystalline organic polymers constructed from aromatic 1,3,5-triazine (B166579) rings, which impart planar π-conjugation properties. acs.orgnih.gov
The 1,3,5-triazine ring is a critical component that imparts several desirable properties to CTFs.
Framework Stability : The strong aromatic C=N covalent bonds within the triazine units provide exceptional chemical and thermal stability. rsc.orgbohrium.comrsc.org This allows the frameworks to maintain their structural integrity even under harsh conditions, which is crucial for applications involving charge/discharge cycles in energy storage devices. rsc.org
Pore Architecture : The rigid and planar nature of the triazine building blocks allows for the creation of well-defined and adjustable pore architectures. rsc.orgrsc.org The ability to tune the pore size and volume by selecting different aromatic linkers is a key advantage in designing materials for specific applications like gas storage and separation. acs.orgnih.gov
High Nitrogen Content : By their very nature, CTFs possess a high nitrogen content, which is a valuable attribute for various applications. rsc.orgacs.org The nitrogen atoms can act as active sites for coordinating metal ions or for selective gas adsorption. acs.orgresearchgate.net This intrinsic nitrogen functionality also makes CTFs attractive for catalysis and enhancing electrochemical performance. nih.govacs.org The high nitrogen content can also contribute to the hydrophilicity of the framework. acs.orgresearchgate.net
The unique physicochemical properties of CTFs, such as high specific surface area, adjustable porosity, and excellent electrochemical stability, have made them a focal point of research for energy storage applications. rsc.orgrsc.org They are explored as high-performance organic materials for electrodes, separators, and electrolytes in devices like lithium-ion batteries (LIBs), sodium-ion batteries, and supercapacitors. rsc.orgoaepublish.com
The porous structure of CTFs provides efficient pathways for ion transport, while the abundant nitrogen atoms can serve as active sites for ion storage, potentially leading to enhanced energy storage capacity and cycling stability. rsc.orgoaepublish.commdpi.com For example, CTF-based materials have been shown to improve the energy density, power density, and cycling stability of lithium-ion and lithium-sulfur batteries. rsc.orgnih.gov In supercapacitors, the high surface area contributes to electric double-layer capacitance (EDLC), while nitrogen doping can enhance the Faradaic pseudo-capacitance and conductivity. nih.govrsc.org
| Framework Name | Application | Key Performance Metric | Source |
|---|---|---|---|
| TPTTPA-COF | Supercapacitor | 347 F g⁻¹ at 0.5 A g⁻¹ | rsc.org |
| TMPTTPA-COF | Supercapacitor | 383 F g⁻¹ at 1 A g⁻¹ | rsc.org |
| BPY-CTF | Supercapacitor | 393.6 F g⁻¹ at 0.5 A g⁻¹ | nih.gov |
| CTF-rGO-400-600 | Li-ion Battery Cathode | 127 mAh/g over 2500 cycles at 5 A/g | mdpi.com |
Ligand Design in Coordination Chemistry and Catalysis
Derivatives of 2-Chloro-4,6-di-m-tolyl-1,3,5-triazine serve as versatile platforms for designing complex ligands for transition metal coordination and catalysis. The reactive chlorine atom can be readily substituted by various nucleophiles to introduce specific coordinating groups. researchgate.net
Symmetrically substituted 1,3,5-triazine derivatives are widely used as building blocks for multidirectional and polydentate ligands. uu.nlmdpi.com These ligands can coordinate with various metal ions, including copper(II), nickel(II), and platinum(II), to form discrete polynuclear complexes or extended coordination polymers. uu.nlacs.org The nitrogen atoms of the triazine ring, along with other donor atoms in the substituents, can act as coordination sites. researchgate.net However, in some cases, the triazine nitrogens are considered non-coordinating due to electron delocalization, with coordination occurring through peripheral groups attached to the triazine core. uu.nl The resulting metal-organic complexes are investigated for applications in molecular recognition, separation, and catalysis. uu.nl
The aryl substituents, such as the m-tolyl groups in this compound, play a crucial role in modulating the electronic properties of the ligand and, consequently, the catalytic and photophysical properties of the resulting metal complex. researchgate.netrsc.org
| System | Substituent Effect | Observed Outcome | Source |
|---|---|---|---|
| Carbazole-Triazine Emitters | Electron-withdrawing groups on aryl core | Red-shifted emissions and higher photoluminescence quantum yields | rsc.org |
| Platinum(II) Triazine Complexes | p-tolyl substituent on triazine | Red-shift in 1MLCT and 3MLCT bands compared to terpyridyl analogues | acs.org |
| Iron/Cobalt Pincer Complexes | Pyrimidine/Triazine core (π-acidic) | Disfavors catalyst deactivation, enhancing stability | acs.org |
Development of Organometallic Materials with Triazine Ligands
The 1,3,5-triazine skeleton serves as an excellent ligand scaffold for the development of novel organometallic materials. The nitrogen atoms in the triazine ring can coordinate with metal centers, while the reactive C-Cl bond provides a site for creating carbon-metal or carbon-carbon bonds, essential for constructing complex organometallic frameworks.
Research on the analogous compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), demonstrates its versatility in palladium- or nickel-catalyzed cross-coupling reactions. researchgate.net These processes enable the formation of new carbon-carbon bonds on the triazine ring by reacting it with various organometallic reagents. researchgate.net This reactivity allows for the synthesis of tailored 2-alkyl-4,6-dimethoxy-1,3,5-triazines in moderate to excellent yields. researchgate.net The choice of the organometallic reagent and catalytic system can be fine-tuned depending on the specific chemical group to be introduced. researchgate.net This methodology is fundamental for creating larger, conjugated systems where the triazine unit is linked to other organic or organometallic moieties. The most practical method for synthesizing substituted 1,3,5-triazines is based on the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride precursor. researchgate.netnih.govmdpi.com
Table 1: Cross-Coupling Reactions with 2-Chloro-4,6-dimethoxy-1,3,5-triazine
| Organometallic Reagent | Catalyst System | Product Type | Yield |
| Organostannanes | Palladium (Pd) | 2-Alkyl-4,6-dimethoxy-1,3,5-triazines | Moderate to Very Good |
| Grignard Reagents | Palladium (Pd) or Nickel (Ni) | 2-Alkyl-4,6-dimethoxy-1,3,5-triazines | Moderate to Very Good |
| Organoalanes | Palladium (Pd) or Nickel (Ni) | 2-Alkyl-4,6-dimethoxy-1,3,5-triazines | Moderate to Very Good |
| Organozinc Halides | Palladium (Pd) or Nickel (Ni) | 2-Alkyl-4,6-dimethoxy-1,3,5-triazines | Moderate to Very Good |
| Data derived from studies on 2-chloro-4,6-dimethoxy-1,3,5-triazine, illustrating reaction pathways applicable to tolyl-substituted analogs. researchgate.net |
Organic Optoelectronic Materials
The intrinsic electronic properties of the 1,3,5-triazine ring make it a highly valuable component in materials for organic electronics. Its electron-deficient nature is key to its function in a variety of optoelectronic devices.
Utilization in Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters
In the field of organic electronics, hybrid molecules combining an electron-donating unit with an electron-accepting triazine core are of significant interest. Carbazole-triazine hybrids, for example, have gained importance as electroluminescent materials for OLEDs. researchgate.net These materials are often synthesized through a substitution reaction where a nucleophilic compound like carbazole (B46965) displaces a chlorine atom on a triazine ring. researchgate.net This creates a molecule with charge-transfer characteristics, which is a critical property for efficient light emission. The resulting hybrids can exhibit intense blue fluorescence, a sought-after color for display and lighting applications. researchgate.net The design of molecules for Thermally Activated Delayed Fluorescence (TADF) often relies on a similar principle of connecting donor and acceptor units to achieve a small energy gap between the singlet and triplet excited states, a role for which the triazine core is well-suited.
Application as Electron Acceptor Units and n-Type Semiconductors
The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This characteristic makes triazine-containing compounds excellent electron acceptors. Materials that can efficiently accept and transport electrons are known as n-type semiconductors, which are essential components in many organic electronic devices, including OLEDs, organic solar cells, and transistors.
The classification of the related compound 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine as a "Small Molecule Semiconductor Building Block" underscores this application. tcichemicals.com The planar structure of the triazine core, combined with attached aryl groups like tolyl, facilitates π-electron delocalization, which is necessary for charge transport. vulcanchem.com By incorporating this triazine unit into larger molecular or polymeric structures, materials scientists can develop robust n-type semiconductors with tailored electronic properties.
Development for Dye-Sensitized Solar Cells and Photovoltaic Systems
Triazine derivatives are important building blocks for organic materials used in solar cell applications. mdpi.com They can be incorporated into various components of a photovoltaic device, including as part of the light-absorbing dye (photosensitizer) or as electron-transport materials. The synthesis of these materials often involves the nucleophilic displacement of the chlorine atom from a chlorotriazine precursor. mdpi.com
For instance, complex triazine-based molecules have been designed as photosensitizers in dye-sensitized solar cells (DSSCs). mdpi.com Furthermore, triazine-based materials have been successfully used in organic solar cells, leading to significant improvements in photovoltaic performance. mdpi.com
Table 2: Performance of Photovoltaic Devices Using Triazine-Based Materials
| Compound Name | Device Type | Power Conversion Efficiency (PCE) |
| CN-PO-TAZ | Conventional Organic Solar Cell (COSC) | 8.19% |
| CN-PO-TAZ | Inverted Organic Solar Cell (IOSC) | 8.33% |
| Br-PO-TAZ | Conventional Organic Solar Cell (COSC) | 8.15% |
| Br-PO-TAZ | Inverted Organic Solar Cell (IOSC) | 8.23% |
| Data from representative advanced triazine-based materials, demonstrating the effectiveness of the triazine core in photovoltaic applications. mdpi.com |
Conclusion and Future Research Perspectives
Synthesis of Novel Triazine Derivatives with Tailored Substitution Patterns
The future of 2-Chloro-4,6-di-m-tolyl-1,3,5-triazine chemistry lies in the strategic synthesis of new derivatives with precisely controlled substitution patterns to unlock novel functionalities. The presence of the reactive C-Cl bond is the gateway to a multitude of tailored molecules.
Future synthetic explorations should focus on:
Sequential Nucleophilic Substitution: The chlorine atom on the triazine ring can be substituted in a controlled, stepwise manner. nih.gov This allows for the introduction of different nucleophiles, such as amines, alcohols, and thiols, to create asymmetric triazine derivatives with unique electronic and steric properties. nih.gov Research into optimizing reaction conditions (temperature, solvent, and base) will be crucial to achieve high selectivity and yield for these sequential substitutions. nih.gov
Cross-Coupling Reactions: Modern cross-coupling methodologies, like Suzuki, Stille, and Sonogashira reactions, can be employed to form new carbon-carbon bonds at the 2-position of the triazine ring. This will enable the introduction of a wide range of aryl, vinyl, and alkynyl groups, significantly expanding the structural diversity and potential applications in areas like organic electronics.
Post-Functionalization of Aryl Rings: The tolyl groups themselves offer sites for further functionalization. Future work could involve electrophilic aromatic substitution reactions on the tolyl rings to introduce groups like nitro, halogen, or acyl moieties, thereby modulating the electronic properties of the entire molecule.
These synthetic strategies will pave the way for creating libraries of novel triazine compounds, each designed for a specific application, from medicinal chemistry to materials science. mdpi.commdpi.com
Advanced Computational Modeling for Predictive Material Design
Computational modeling is an indispensable tool for accelerating the discovery and design of new materials. For this compound and its derivatives, a synergistic approach combining theoretical calculations with experimental validation will be key.
Future research in this area should include:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structures, frontier molecular orbital (HOMO/LUMO) energies, and spectroscopic properties of novel derivatives before their synthesis. mdpi.commdpi.com This predictive power can help in pre-screening candidates for applications such as organic light-emitting diodes (OLEDs) or as components in solar cells. mdpi.comrsc.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of triazine-based materials in different environments. nih.gov This is particularly important for understanding the self-assembly behavior in solution and the solid state, which governs the properties of supramolecular structures.
Machine Learning and AI-driven Design: By training algorithms on existing experimental and computational data, machine learning models can predict the properties of new, unsynthesized triazine derivatives with high accuracy. nih.gov This data-driven approach can significantly reduce the time and resources required for the discovery of materials with desired characteristics.
The integration of these computational techniques will enable a more rational, bottom-up design of triazine-based materials with predictable and optimized performance.
Integration of Triazine Scaffolds into Multifunctional Material Systems
The robust and versatile nature of the 1,3,5-triazine (B166579) scaffold makes it an excellent building block for the construction of complex, multifunctional material systems. researchgate.net Future research will see the integration of derivatives of this compound into a variety of advanced materials.
Promising avenues for exploration include:
Polymer Chemistry: The triazine unit can be incorporated into polymer backbones or as pendant groups to create materials with enhanced thermal stability, flame retardancy, and specific optical or electronic properties. Hyper-branched and linear polymers based on triazines have shown potential for applications like multilayer data storage. rsc.org
Metal-Organic Frameworks (MOFs): Triazine derivatives with suitable coordinating groups can act as organic linkers in the construction of MOFs. researchgate.net These porous materials have potential applications in gas storage, separation, and catalysis.
Dendrimers and Star-Shaped Molecules: The C3 symmetry of the 1,3,5-triazine core makes it an ideal platform for synthesizing star-shaped molecules and dendrimers. researchgate.netresearchgate.net These architectures can be functionalized at their periphery to create materials for drug delivery, light harvesting, and sensor applications. nih.gov
By combining the unique properties of the triazine core with other functional components, it will be possible to create a new generation of smart and responsive materials.
Expanding the Scope of Supramolecular Applications Based on Aryl-Triazine Interactions
The interplay of non-covalent interactions, such as π-π stacking, hydrogen bonding, and halogen bonding, is central to the field of supramolecular chemistry. The electron-deficient triazine ring and the electron-rich tolyl groups in this compound provide a perfect stage for exploring these interactions.
Future research should focus on:
Crystal Engineering: A systematic study of the crystal packing of a series of derivatives will provide a deeper understanding of how subtle changes in the molecular structure influence the resulting supramolecular architecture. This knowledge can be used to design materials with specific solid-state properties, such as conductivity or non-linear optical activity. researchgate.net
Self-Assembled Monolayers (SAMs): Triazine derivatives can be designed to form highly ordered SAMs on various substrates. These ultra-thin films have potential applications in molecular electronics, sensors, and as anti-corrosion coatings.
Host-Guest Chemistry: Macrocycles and cages based on the triazine scaffold can be synthesized to act as hosts for specific guest molecules. rsc.org These systems are of interest for applications in molecular recognition, sensing, and controlled release.
A thorough investigation of the supramolecular chemistry of aryl-triazine systems will not only advance our fundamental understanding of non-covalent interactions but also unlock new possibilities for the creation of functional supramolecular materials. rsc.orgchim.it
Q & A
Q. Answer :
- Purity : Use gas chromatography (GC) for quantitative analysis (≥98% purity threshold) .
- Melting Point : Confirm consistency with literature values (138–140°C) using differential scanning calorimetry (DSC) .
- Spectroscopy :
Advanced: What mechanistic role does this triazine play in cross-coupling reactions for OLED materials?
Answer :
The electron-deficient triazine core facilitates electron transport in OLEDs by acting as an electron-accepting moiety. Methodologically:
- Coordination Chemistry : React with metal ions (e.g., Fe³⁺, Cu²⁺) to form charge-transfer complexes, enhancing electroluminescence .
- Synthetic Optimization : Use palladium-catalyzed Suzuki-Miyaura coupling to attach functional groups (e.g., carbazole) for tailored bandgap properties .
Advanced: How can discrepancies in reported solubility or reactivity be resolved?
Q. Answer :
-
Solubility Variability :
Solvent Reported Solubility Source Toluene High solubility Water Insoluble - Resolution : Perform saturation assays under controlled temperatures (20–25°C) and use sonication for homogeneity.
-
Reactivity Conflicts : Probe substituent effects (e.g., electron-withdrawing vs. donating groups) via DFT calculations to predict reaction pathways .
Basic: What safety protocols are critical for handling this compound?
Q. Answer :
- Hazards : Causes skin/eye irritation (H315, H319); handle with nitrile gloves and goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust .
- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal .
Advanced: How does this triazine function in metal-organic framework (MOF) synthesis?
Q. Answer :
- Coordination Sites : The triazine’s nitrogen atoms bind to metal nodes (e.g., Zn²⁺, Fe³⁺) to form 2D/3D frameworks .
- Method : Optimize solvent (DMF/water mixtures) and temperature (80–100°C) to enhance crystallinity. Confirm MOF porosity via BET surface area analysis .
Basic: What analytical techniques confirm successful functionalization of the triazine core?
Q. Answer :
- Mass Spectrometry : Detect molecular ion peaks (e.g., m/z 267.71 for [M]⁺) .
- IR Spectroscopy : Identify C-Cl stretching (~750 cm⁻¹) and triazine ring vibrations (~1550 cm⁻¹) .
- Elemental Analysis : Verify C/H/N/Cl ratios within ±0.3% of theoretical values .
Advanced: How can photodegradation pathways of this triazine be studied?
Q. Answer :
- Photolysis Setup : Irradiate with UV light (λ = 254 nm) in acetonitrile; monitor via HPLC .
- Mechanistic Insight : The chlorine substituent undergoes homolytic cleavage, generating aryl radicals detectable by EPR spectroscopy .
Advanced: What strategies improve yields in triazine-mediated peptide coupling?
Q. Answer :
- Activation : Use 1,4-diazabicyclo[2.2.2]octane (DABCO) to generate triazinylammonium intermediates, enhancing carboxylic acid activation .
- Solvent Optimization : Replace THF with DMF to stabilize reactive species and reduce side reactions .
Advanced: How do steric effects of phenyl substituents influence reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
